molecular formula C14H14S B165846 Benzyl sulfide CAS No. 538-74-9

Benzyl sulfide

Cat. No. B165846
CAS RN: 538-74-9
M. Wt: 214.33 g/mol
InChI Key: LUFPJJNWMYZRQE-UHFFFAOYSA-N
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Description

Benzyl sulfide is a chemical compound with the formula C14H14S . It has a molecular weight of 214.326 .


Synthesis Analysis

Benzyl sulfides can be synthesized via a substitution reaction at the sulfur of phosphinic acid thioesters . This method has a wide substrate scope and was applicable for the synthesis of a drug analog .


Molecular Structure Analysis

The molecular structure of Benzyl sulfide can be represented by the IUPAC Standard InChI: InChI=1S/C14H14S/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2 .


Chemical Reactions Analysis

Benzyl sulfides can be synthesized via a substitution reaction at the sulfur of phosphinic acid thioesters . An unexpected carbon–sulfur bond formation took place in the reaction between phosphinic acid thioesters and benzyl Grignard reagents .

Scientific Research Applications

Photocleavage of Benzyl-Sulfur Bonds

Research by Fleming and Jensen (1996) explored the photocleavage mechanism for benzyl-sulfur bonds in benzyl phenyl sulfide. They discovered that this reaction involves a radical intermediate and is influenced by substituents on the benzyl ring. This insight is significant for understanding the behavior of benzyl sulfide compounds under light exposure (Fleming & Jensen, 1996).

Hydrogen Sulfide Detection

Henthorn and Pluth (2015) and Steiger et al. (2016) investigated the role of benzyl sulfide derivatives in hydrogen sulfide (H2S) detection and delivery. Their research provides insights into the mechanisms of H2S-mediated reduction of aryl azides and the development of triggered H2S donors for biological applications (Henthorn & Pluth, 2015); (Steiger et al., 2016).

Green Chemical Synthesis

Wu et al. (2022) developed a green route to produce benzyl phenyl sulfide derivatives, highlighting the importance of benzyl sulfide in sustainable chemistry and its potential in various industrial applications (Wu et al., 2022).

Cell Proliferation Studies

Bolton et al. (2019) conducted research on the effects of sulfane sulfur content in benzyl polysulfides on cell proliferation. This study is crucial for understanding the biological implications of benzyl sulfide compounds in cellular processes (Bolton et al., 2019).

Safety And Hazards

Benzyl sulfide can be intensely irritating to skin, eyes, and mucous membranes . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest . If swallowed, immediate medical assistance is advised .

Future Directions

There is ongoing research into the synthesis of Benzyl sulfides . A recent paper discusses a facile and efficient thiol-free one-pot method for direct synthesis of sulfides and sulfoxides under green conditions without using any metal catalyst . This method uses benzyl bromides as starting materials in the presence of potassium thioacetate (PTA) and Oxone® .

properties

IUPAC Name

benzylsulfanylmethylbenzene
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InChI

InChI=1S/C14H14S/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2
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InChI Key

LUFPJJNWMYZRQE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CSCC2=CC=CC=C2
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Molecular Formula

C14H14S
Record name DIBENZYL SULFIDE
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DSSTOX Substance ID

DTXSID6024599
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Molecular Weight

214.33 g/mol
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Physical Description

Dibenzyl sulfide appears as colorless plates or pale beige crystalline solid with a crippling stench. (NTP, 1992), Colorless or pale beige solid with a crippling stench; [CAMEO]
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Boiling Point

Decomposes (NTP, 1992)
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Flash Point

greater than 230 °F (NTP, 1992), Flash point > 110 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water; soluble in ethanol, ether, and CS2.
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Density

1.0712 at 122 °F (NTP, 1992) - Denser than water; will sink, 1.0583 g/cu cm at 50 °C
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Vapor Pressure

0.000289 [mmHg]
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Product Name

Benzyl sulfide

Color/Form

PLATES FROM ETHER OR CHLOROFORM, COLORLESS PLATES

CAS RN

538-74-9
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Melting Point

120 to 122 °F (NTP, 1992), 49.5 °C
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Synthesis routes and methods

Procedure details

Sodium sulphide nonahydrate (2.40 g, 0.01 mol), benzyl chloride (1.26 g, 0.01 mol), water (3 ml) and compound 1 (0.5 mmol) were stirred at 70°-78° C. for 20 minutes. The reaction mixture was poured into water and left overnight at room temperature. The white crystals thus obtained were filtered off and dried to give 2.02 g of benzyl sulphide.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
[Compound]
Name
compound 1
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl sulfide
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Benzyl sulfide
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Benzyl sulfide
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Benzyl sulfide
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Benzyl sulfide
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Benzyl sulfide

Citations

For This Compound
1,660
Citations
GMP Smith - Journal of the American Chemical Society, 1922 - ACS Publications
… Upon mixing 2 mols of benzyl sulfide and 1 mol of gold chloride… of benzyl sulfide, at 50, there was no intermediate precipi… of a slight excess of benzyl sulfide always prevented this …
Number of citations: 14 pubs.acs.org
Z Li, H Li, X Guo, L Cao, R Yu, H Li, S Pan - Organic letters, 2008 - ACS Publications
A novel Pummerer-type reaction was developed via o-chloranil-mediated C−H bond oxidation. The reaction provides a simple and efficient method to construct sulfide derivatives. A …
Number of citations: 118 pubs.acs.org
SA Fleming, AW Jensen - The Journal of Organic Chemistry, 1993 - ACS Publications
… Our results indicate that the major pathway for photocleavage of the benzyl-sulfide bond is the … We also found that the m-(trifluoromethyl)benzyl sulfide is an effective photocleaving …
Number of citations: 21 pubs.acs.org
YB Chen, JL Li, XS Shao, XY Xu, Z Li - Chinese Chemical Letters, 2013 - Elsevier
… Then, the program of incorporation of benzyl sulfide scaffold into the anthraniloyl moiety (b) … synthesized a series of novel anthranilic diamides bearing benzyl sulfide scaffold (Fig. 4). …
Number of citations: 28 www.sciencedirect.com
E Lehto, D Shirley - The Journal of Organic Chemistry, 1957 - ACS Publications
… We carried out the metalation of phenyl benzyl sulfide with n-butyllithium and obtained, … unsuccessful in carrying out themetalation of phenyl benzyl sulfide with an equivalent …
Number of citations: 22 pubs.acs.org
C Barkenbus, EB Friedman… - Journal of the American …, 1927 - ACS Publications
Several years ago in connection with some work in progress at that time, there was needed some^-cyanobenzyl mercaptan. In attempting to prepare this compound by the action of …
Number of citations: 14 pubs.acs.org
SM Bonesi, M Mella, N d'Alessandro… - The Journal of …, 1998 - ACS Publications
… Such rearrangement is either a concerted or a radicalic process and not a proton transfer (as indicated by the deuterium effect observed with the α-d benzyl sulfide and the occurrence …
Number of citations: 50 pubs.acs.org
SG Bolton, MM Cerda, AK Gilbert, MD Pluth - Free Radical Biology and …, 2019 - Elsevier
… To investigate the impacts of sulfur content in polysulfides, we chose to study benzyl polysulfides ranging from benzyl sulfide (Bn 2 S) up to and including benzyl tetrasulfide (Bn 2 S 4 ). …
Number of citations: 38 www.sciencedirect.com
WY Zhou, M Chen, PZ Zhang, AQ Jia… - Journal of Chemical …, 2021 - Springer
… GC analysis showed that the average retention time of aryl benzyl sulfide compounds (6.840 min) was normally longer than those of diaryl sulfide compounds (6.343 min) and dibenzyl …
Number of citations: 2 link.springer.com
W Tagaki, S Kiso, S Oae - Bulletin of the Chemical Society of Japan, 1965 - journal.csj.jp
… The products from the reaction with dibenzyl sulfide were hydrogen sulfide (39.3%), hydrogen persulfide, toluene, benzyl mercaptan and stilbene (41.5%). …
Number of citations: 14 www.journal.csj.jp

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